1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . This compound is characterized by the presence of a triazole ring, a cyclobutyl group, and a carboxylic acid functional group. It is typically found in a powder form and is used in various scientific research applications .
Preparation Methods
The synthesis of 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves several steps. One common synthetic route includes the reaction of 3-oxocyclobutanecarboxylic acid with sodium azide and a copper catalyst to form the triazole ring . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dimethylformamide (DMF) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The triazole ring allows for nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
- 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- 1-[(3-oxocyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity . The presence of the carboxylic acid group in this compound makes it unique in terms of its acidity and potential for forming salts and esters .
Properties
IUPAC Name |
1-[(3-oxocyclobutyl)methyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c12-6-1-5(2-6)3-11-4-7(8(13)14)9-10-11/h4-5H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARZWVFPPOQGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CN2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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